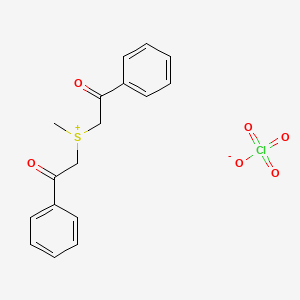![molecular formula C15H11BrN2O2 B12616272 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole CAS No. 915977-45-6](/img/structure/B12616272.png)
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 5-position of the indole ring
Métodos De Preparación
The synthesis of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole typically involves several steps:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole can be compared with other indole derivatives, such as:
Propiedades
Número CAS |
915977-45-6 |
|---|---|
Fórmula molecular |
C15H11BrN2O2 |
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)phenyl]-5-nitro-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c16-9-10-3-1-2-4-13(10)15-8-11-7-12(18(19)20)5-6-14(11)17-15/h1-8,17H,9H2 |
Clave InChI |
UCDGBYPVPXGIGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)


![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
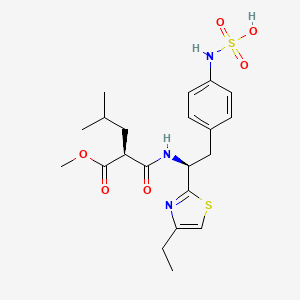
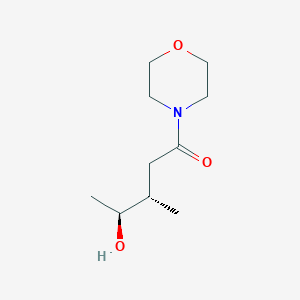


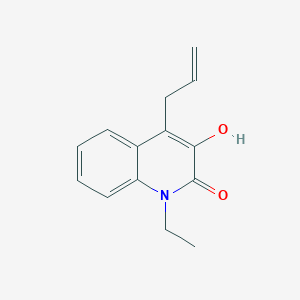
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
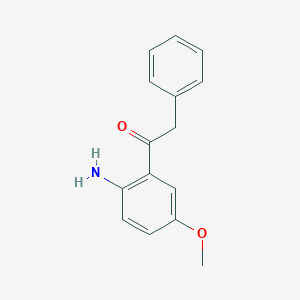
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
